molecular formula C7H4Br2O3 B188051 3,5-Dibromo-2,4-dihydroxybenzaldehyde CAS No. 116096-91-4

3,5-Dibromo-2,4-dihydroxybenzaldehyde

Cat. No.: B188051
CAS No.: 116096-91-4
M. Wt: 295.91 g/mol
InChI Key: JEFPULPKKGELPK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a halogenated aromatic compound of significant interest in multiple research fields. In antimicrobial discovery, this compound and its derivatives have been identified as promising hits against parasitic worms such as Schistosoma mansoni , the causative agent of the neglected tropical disease schistosomiasis . Its structural motif is also investigated for its interaction with bacterial targets; for instance, a related hydrazide derivative has been studied for its binding to the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . In environmental science, this specific benzaldehyde is recognized as an emerging halogenated disinfection byproduct (DBP) in drinking water . Research into its cytotoxicity has revealed that dihydroxybenzaldehyde-type (DHBAL) DBPs, including this compound, exhibit significantly greater cytotoxicity in assays such as Chinese hamster ovary (CHO-K1) cell models compared to other related phenolic DBPs . Furthermore, this compound serves as a key synthetic precursor. It is utilized in the two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate, a compound with reported antioxidative and antibacterial activity . It also finds application as a molecular actinometer in photochemistry research, where its predictable photoconversion under controlled illumination between 350 and 420 nm allows for the quantitative measurement of light intensity in fluorescence microscopy and other optical systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPULPKKGELPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352771
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
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Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116096-91-4
Record name 3,5-Dibromo-2,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116096-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 2,4 Dihydroxybenzaldehyde

Established Synthetic Routes to 3,5-Dibromo-2,4-dihydroxybenzaldehyde

The preparation of this compound is primarily achieved through the direct bromination of a readily available precursor, with ongoing research focused on optimizing reaction conditions to enhance yield and purity.

Electrophilic Bromination Protocols of 2,4-Dihydroxybenzaldehyde (B120756)

The most common and established method for synthesizing this compound is the direct electrophilic aromatic substitution of 2,4-dihydroxybenzaldehyde. In this protocol, the benzene (B151609) ring of the substrate, activated by the electron-donating hydroxyl groups, reacts with a brominating agent. The hydroxyl groups are ortho, para-directing, leading to the substitution of bromine atoms at positions 3 and 5, which are ortho and para to the hydroxyl group at C-4 and both ortho to the hydroxyl group at C-2. wku.edu

The reaction is typically performed by treating 2,4-dihydroxybenzaldehyde with bromine. The choice of solvent is crucial for the reaction's success, with acetic acid and ethanol (B145695) being commonly employed. For instance, one established procedure involves the use of bromine in acetic acid, which results in the formation of pale orange crystals of the desired product. Another variation uses ethanol as the solvent, where bromine is added to an ethanolic solution of the starting material at room temperature. The reaction conditions must be carefully controlled to ensure selective di-bromination and to minimize the formation of side products.

Exploration of Alternative Synthetic Pathways and Optimized Reaction Conditions

While direct bromination is standard, research into alternative pathways and the optimization of reaction conditions is crucial for improving efficiency, yield, and environmental footprint. Optimization strategies often focus on the choice of base, solvent, and temperature to control regioselectivity and minimize reaction times. For example, in the related alkylation of 2,4-dihydroxybenzaldehyde, switching to a cesium bicarbonate (CsHCO₃) mediated system in acetonitrile (B52724) at 80°C has been shown to significantly improve yields (up to 95%) and regioselectivity for 4-O-alkylation. nih.gov Similarly, the use of potassium fluoride (B91410) (KF) in refluxing acetonitrile has proven to be an efficient base-solvent combination for the benzylation of 2,4-dihydroxybenzaldehyde, avoiding the need for iodide catalysts. google.com

These optimization principles can be applied to the synthesis of this compound. For instance, a patented method for a structurally similar compound, 3,5-dibromo-4-hydroxybenzaldehyde, starts from p-cresol (B1678582) and employs a two-stage bromination process at controlled low (32-42°C) and high (145-168°C) temperatures to achieve high yield and purity, demonstrating the importance of precise temperature control. google.com The careful selection of reagents and reaction parameters, such as controlling the rate of bromine addition, is vital to prevent over-bromination and the formation of impurities. nih.govchemicalforums.com

Table 1: Comparison of Reaction Conditions for Synthesis and Modification of Dihydroxybenzaldehydes

Reaction Type Substrate Reagents/Conditions Product Yield Reference
Bromination 2,4-Dihydroxybenzaldehyde Br₂ in Acetic Acid This compound Not specified
Bromination 2,4-Dihydroxybenzaldehyde Br₂ in Ethanol This compound High
Alkylation 2,4-Dihydroxybenzaldehyde Alkyl bromide, CsHCO₃, CH₃CN, 80°C 4-Alkoxy-2-hydroxybenzaldehyde Up to 95% nih.gov
Benzylation 2,4-Dihydroxybenzaldehyde Benzyl (B1604629) chloride, KF, CH₃CN, reflux 4-Benzyloxy-2-hydroxybenzaldehyde >70% google.com
Bromination p-Cresol Br₂, o-dichlorobenzene, 32-168°C 3,5-Dibromo-4-hydroxybenzaldehyde 82.5% google.com

Comprehensive Derivatization Strategies and Mechanistic Insights into Reactions of this compound

The multiple functional groups of this compound allow for a wide array of chemical transformations, making it a versatile intermediate for constructing more complex molecules.

Condensation Reactions for Hydrazone and Schiff Base Formation

The aldehyde group of this compound is readily susceptible to condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases, and hydrazones. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final product. nih.gov

This reactivity is well-documented, with the compound reacting with hydrazides to form hydrazones, which are valuable intermediates in their own right. For example, specific hydrazone derivatives such as 3,5-dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone have been synthesized and are commercially available. sigmaaldrich.com The formation of Schiff bases is also a key transformation. Analogous compounds like 3,4-dihydroxybenzaldehyde (B13553) react with diamines to form di-Schiff bases, and 3,5-dichlorosalicylaldehyde (B181256) condenses with various anilines. nih.govinternationaljournalcorner.com These reactions highlight the general utility of the aldehyde functional group in di-substituted hydroxybenzaldehydes for creating new C=N bonds, which are pivotal in the synthesis of various biologically active molecules and coordination complexes. nih.govinternationaljournalcorner.comnih.gov

Table 2: Examples of Hydrazone and Schiff Base Formation with Substituted Aldehydes

Aldehyde Reactant Product Type Reference
This compound Hydrazides Hydrazone
3,5-Dibromo-2-hydroxybenzaldehyde 4-Phenyl-1,3-thiazol-2(3H)-ylidene)hydrazine Hydrazone sigmaaldrich.com
3,4-Dihydroxybenzaldehyde Ethylenediamine Di-Schiff Base nih.gov
3,5-Dichlorosalicylaldehyde 4-Bromoaniline Schiff Base internationaljournalcorner.com
Various Aromatic Aldehydes 2,4-Dihydroxybenzoic acid hydrazide Hydrazide-hydrazone nih.gov

Nucleophilic Aromatic Substitution on the Brominated Moiety

The bromine atoms on the aromatic ring of this compound can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups can activate the ring for such reactions. wikipedia.orgmasterorganicchemistry.com In this compound, the aldehyde and hydroxyl groups withdraw electron density from the ring, making the carbons attached to the bromine atoms electrophilic and susceptible to attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In this intermediate, the negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org The stability of the Meisenheimer complex is key to the reaction's feasibility, and the activating groups ortho and para to the leaving group play a crucial role in this stabilization. masterorganicchemistry.com While specific examples of SNAr on this compound are not extensively detailed in the provided context, the electronic properties of the molecule strongly suggest that such transformations are mechanistically plausible with suitable strong nucleophiles.

Transformations of the Aldehyde Functional Group

Beyond condensation reactions, the aldehyde functional group in this compound can undergo a variety of other chemical transformations, further enhancing its synthetic utility. These include oxidation, reduction, and participation in more complex cyclization reactions.

Standard transformations applicable to the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol (a benzyl alcohol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄). google.com

Photochemical Reactions: Aldehydes can absorb UV radiation, leading to excited states that can undergo transformations such as Norrish type I or type II reactions, or participate in cycloadditions like the Paternò–Büchi reaction. beilstein-journals.org

Furthermore, the molecule as a whole can participate in reactions where the aldehyde is a key component. For instance, it has been reported to undergo the Vilsmeier-Haack reaction to produce chromone-3-carboxaldehydes, indicating its use as a precursor for heterocyclic systems.

Table 3: Potential Transformations of the Aldehyde Functional Group

Transformation Type Reagent Class Resulting Functional Group
Oxidation Oxidizing Agents (e.g., KMnO₄, CrO₃) Carboxylic Acid
Reduction Reducing Agents (e.g., NaBH₄, LiAlH₄) Primary Alcohol
Condensation Primary Amines / Hydrazines Imine (Schiff Base) / Hydrazone
Cycloaddition (Photochemical) Alkenes Oxetane
Ring-Forming Reaction Vilsmeier-Haack Reagents Chromone derivative

Utility in Heterocyclic Compound Synthesis

The true synthetic value of this compound is most evident in its application as a precursor for a variety of heterocyclic compounds. Its multifunctional nature allows it to be a key starting material for building complex ring systems of significant interest in medicinal and materials chemistry.

This compound serves as a key intermediate in the synthesis of precursors to Isofraxidin, a naturally occurring coumarin (B35378) derivative. In a documented synthetic pathway, 2,4-dihydroxybenzaldehyde is first dibrominated to yield this compound. In the subsequent and crucial step, the bromine atoms are substituted by methoxy (B1213986) groups. This reaction is achieved by heating the dibrominated aldehyde with sodium methoxide (B1231860) and copper chloride in a mixture of anhydrous methanol (B129727) and dimethylformamide, which affords 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde. This dimethoxy-substituted aldehyde is a direct precursor that can then be cyclized to form the coumarin ring system of Isofraxidin.

Table 3: Synthesis of Isofraxidin Precursor

Step Reactant Reagents and Conditions Product Yield
1 2,4-Dihydroxybenzaldehyde Bromine, Ethanol, Room Temperature This compound 98%
2 This compound Sodium methoxide, Copper chloride, Methanol/DMF, 100°C 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde 70%

The aldehyde functionality of this compound readily undergoes condensation reactions with hydrazides to form hydrazones, which are a prominent class of benzohydrazide (B10538) scaffolds. This reaction typically involves heating the aldehyde with a chosen hydrazide (R-CONHNH₂) in a solvent such as ethanol. The resulting N-acylhydrazone product contains the characteristic imine (C=N) bond, linking the dibrominated phenolic ring to the acyl group via a nitrogen atom. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

The utility of this compound in the synthesis of specific fused polycyclic systems, such as epoxybenzooxocines, is not documented in the reviewed scientific literature.

This compound is a suitable substrate for the Knoevenagel condensation with active methylene (B1212753) compounds like 2-thioxothiazolidin-4-one (also known as rhodanine) and its derivatives. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, in a solvent like acetic acid or ethanol. The reaction proceeds via a nucleophilic addition of the deprotonated methylene group of the thioxothiazolidinone to the aldehyde's carbonyl carbon, followed by dehydration. This yields a 5-benzylidene-2-thioxothiazolidin-4-one analog, a scaffold that is a key component in various pharmacologically active compounds.

Reactivity Profile in Multicomponent Reactions (e.g., Biginelli Reaction Analysis)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial components. These reactions are prized in medicinal chemistry and drug discovery for their atom economy and ability to rapidly generate libraries of complex molecules. nih.govresearchgate.net

A classic example of an MCR is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891. wikipedia.org This reaction typically involves the acid-catalyzed cyclocondensation of an aryl aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govwikipedia.org These DHPMs are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including roles as calcium channel blockers and antihypertensive agents. wikipedia.orgnih.gov

The generally accepted mechanism for the Biginelli reaction can proceed through several proposed pathways, including an iminium intermediate, enamine, or Knoevenagel pathway, depending on the reaction conditions and the specific substrates used. researchgate.netmdpi.com A key initial step in the most-cited mechanisms involves the reaction between the aldehyde and urea/thiourea or the condensation of the aldehyde with the β-keto ester. wikipedia.orgmdpi.com

Analysis of this compound in the Biginelli Reaction:

While many substituted benzaldehydes readily participate in the Biginelli reaction, the reactivity of this compound is expected to be significantly hindered. nih.govnih.gov Research utilizing density functional theory (DFT) to study the reactivity of similarly structured compounds, specifically 2,4-dihydroxybenzaldehyde, has provided critical insights. mdpi.com These studies revealed that the presence of a hydroxyl group at the ortho-position (C2) to the aldehyde group significantly impedes the condensation reaction. mdpi.com

The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by urea or the enamine derived from the β-keto ester, which is a critical step in the reaction cascade. mdpi.com Theoretical calculations suggest that this hindrance significantly raises the activation energy for the initial condensation step, thus explaining the observed lack of reactivity for 2,4-dihydroxybenzaldehyde. mdpi.com Given that this compound shares this ortho-hydroxyl-aldehyde arrangement, it is predicted to exhibit similar unreactivity under standard Biginelli reaction conditions.

Table 1: Components and Product of a Typical Biginelli Reaction

Component Type Example Compound Role in Reaction
Aldehyde Benzaldehyde (B42025) Provides the C4 and aryl substituent of the pyrimidine (B1678525) ring. wikipedia.org
Active Methylene Compound Ethyl Acetoacetate Forms the C5 and C6 atoms and the ester group of the ring. wikipedia.org
Urea/Thiourea Urea Supplies the N1 and N3 atoms and the C2 carbonyl of the heterocycle. wikipedia.org

| Product | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | A dihydropyrimidinone (DHPM) scaffold. wikipedia.org |

Preparation of Cinnamic Acid Derivatives

Cinnamic acids and their derivatives are a class of α,β-unsaturated aromatic acids with significant applications. They serve as crucial intermediates in the synthesis of pharmaceuticals, fragrances, and polymers with specialized properties like photoreactivity. jocpr.comnih.gov

The most prominent method for synthesizing cinnamic acid derivatives from aromatic aldehydes is the Knoevenagel condensation. researchgate.netdoaj.orgugm.ac.id This reaction involves the condensation of an aldehyde or ketone with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or its esters. researchgate.netnih.gov The reaction is typically catalyzed by a weak base, such as pyridine (B92270) with a piperidine trace, and often proceeds via an initial aldol-type addition followed by dehydration (elimination of a water molecule) to yield the α,β-unsaturated product. researchgate.net Subsequent decarboxylation occurs when malonic acid itself is used, leading directly to the cinnamic acid derivative.

The reactivity of the aromatic aldehyde in the Knoevenagel condensation is influenced by the electronic nature of the substituents on the aromatic ring. A study on the synthesis of various cinnamic acid derivatives showed that electron-donating groups (like alkoxy) and bulky alkyl groups on the benzaldehyde ring can decrease the reactivity of the carbonyl carbon, leading to lower yields compared to unsubstituted benzaldehyde. researchgate.netdoaj.orgugm.ac.id Conversely, electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

Other synthetic routes to cinnamic acids include the Perkin reaction, which uses an acid anhydride (B1165640) and its corresponding carboxylate salt, but this method can lead to unwanted side products. jocpr.comnih.gov

Table 2: Examples of Knoevenagel Condensation for Cinnamic Acid Synthesis

Aromatic Aldehyde Active Methylene Compound Catalyst/Solvent Product Yield (%) Reference
Benzaldehyde Malonic Acid Pyridine/Piperidine Cinnamic Acid 85.3 researchgate.netdoaj.org
4-Butylbenzaldehyde Malonic Acid Pyridine/Piperidine 4-Butylcinnamic Acid 69.3 researchgate.netdoaj.org
4-Butoxybenzaldehyde Malonic Acid Pyridine/Piperidine 4-Butoxycinnamic Acid 64.5 researchgate.netdoaj.org
5-Bromo-2,4-dimethoxybenzaldehyde Malonic Acid Pyridine/Piperidine 5-Bromo-2,4-dimethoxycinnamic Acid 53.2 researchgate.netdoaj.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for 3,5 Dibromo 2,4 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde, offering insights into the proton and carbon environments within the molecule.

High-Resolution ¹H NMR Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the aldehyde proton (-CHO) typically appears as a singlet at approximately 9.78 ppm. rsc.org The aromatic proton (H-6) is observed as a singlet around 7.96 ppm. rsc.org The hydroxyl protons (-OH) are also expected to appear as singlets, although their chemical shifts can be variable depending on concentration and temperature. The simplicity of the aromatic region, showing only a single proton signal, is a key indicator of the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

Proton Chemical Shift (ppm) Multiplicity Solvent
Aldehyde (-CHO) 9.78 Singlet DMSO-d₆
Aromatic (H-6) 7.96 Singlet DMSO-d₆

¹³C NMR Spectral Interpretation for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The aldehydic carbon is the most deshielded, appearing at approximately 193.5 ppm in DMSO-d₆. rsc.org The carbon atoms attached to the hydroxyl groups (C-2 and C-4) and the bromine atoms (C-3 and C-5) are found in the aromatic region, typically between 158.7 and 105.0 ppm. The specific assignments of these aromatic carbons can be challenging without further 2D NMR data but can be predicted based on substituent effects. The carbon bearing the aldehyde group (C-1) and the remaining aromatic carbon (C-6) also resonate in this region. The electron-withdrawing nature of the bromine and aldehyde groups, and the electron-donating effect of the hydroxyl groups, all influence the final chemical shifts of the aromatic carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts of this compound

Carbon Chemical Shift (ppm) Solvent
Aldehyde (-CHO) 193.5 DMSO-d₆
Aromatic (C-2, C-4) 158.7, 158.1 DMSO-d₆
Aromatic (C-1, C-3, C-5, C-6) (Not fully assigned) DMSO-d₆

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Elucidation

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this specific molecule, since the aromatic proton and the aldehyde proton are both singlets, no cross-peaks would be expected in the COSY spectrum, confirming their isolated nature.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signal at ~7.96 ppm to its corresponding aromatic carbon (C-6) and the aldehyde proton signal at ~9.78 ppm to the aldehydic carbon at ~193.5 ppm.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Accurate Mass Determination and Isotopic Pattern Verification

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of this compound, which has a molecular formula of C₇H₄Br₂O₃ and a monoisotopic mass of 293.8520 Da. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms in the molecule.

Interactive Data Table: Predicted Isotopic Pattern for [M]⁺ of this compound

Ion m/z (Da) Relative Intensity (%)
[C₇H₄⁷⁹Br₂O₃]⁺ 293.8520 ~51.4
[C₇H₄⁷⁹Br⁸¹BrO₃]⁺ 295.8500 100
[C₇H₄⁸¹Br₂O₃]⁺ 297.8479 ~48.6

Electron Ionization (EI-MS) and Soft Ionization Fragmentation Studies

Electron Ionization (EI-MS): Under EI conditions, this compound is expected to undergo fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of a formyl radical (-CHO, M-29) to generate a dibromodihydroxyphenyl cation. Further fragmentation could involve the loss of one or both bromine atoms and potentially the hydroxyl groups, leading to a complex fragmentation pattern that can provide valuable structural information.

Soft Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) are less energetic and are more likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. ESI-MS is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) of the parent ion can then be used to induce fragmentation and obtain structural information in a more controlled manner than with EI-MS. The fragmentation of the [M-H]⁻ ion would likely involve losses of small neutral molecules such as CO and HBr.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction studies on 3,5-Dibromo-2-hydroxybenzaldehyde reveal a molecule that is essentially planar. In a reported crystal structure, there are two crystallographically independent molecules within the asymmetric unit, with a very small dihedral angle of 1.82(6)° between their planes. This planarity is a common feature in substituted benzene rings, and it is anticipated that this compound would adopt a similar planar conformation to maximize electronic conjugation between the aromatic ring, the aldehyde group, and the hydroxyl substituents.

The bond lengths and angles within the 3,5-Dibromo-2-hydroxybenzaldehyde molecule are consistent with standard values for substituted aromatic aldehydes. The crystal data for this analog is presented in the table below, which can be considered as a predictive model for the crystallographic parameters of this compound.

Crystal Data for 3,5-Dibromo-2-hydroxybenzaldehyde
Formula C₇H₄Br₂O₂
Molecular Weight 279.92
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.474(8)
b (Å) 14.025(10)
c (Å) 7.531(7)
β (°) 103.212(2)
Volume (ų) 1694(2)
Z 8
Calculated Density (Mg m⁻³) 2.195

Data sourced from a study on 3,5-Dibromo-2-hydroxybenzaldehyde, a closely related analog.

Hydrogen Bonding: In the crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde, both C-H···O and O-H···O hydrogen bonds are observed, contributing to the stability of the molecular and crystal structures. The hydroxyl and aldehyde groups are key participants in these interactions. For this compound, the presence of two hydroxyl groups would likely lead to a more complex and robust hydrogen-bonding network, potentially involving both intramolecular and intermolecular hydrogen bonds. This could involve hydrogen bonds between the hydroxyl groups and the aldehyde oxygen, as well as between the hydroxyl groups of adjacent molecules.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are indispensable tools for the characterization of this compound, providing detailed information about its functional groups and electronic structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a specific IR spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be inferred from the spectra of closely related compounds such as 3,5-Dibromo-2-hydroxybenzaldehyde and the parent compound, 2,4-dihydroxybenzaldehyde (B120756).

The key functional groups in this compound are the hydroxyl (-OH) groups, the aldehyde (-CHO) group, and the substituted benzene ring. The expected IR absorption regions for these groups are summarized in the table below.

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibrational Mode
Hydroxyl (-OH) 3600-3200O-H stretching (often broad due to hydrogen bonding)
Aldehyde (C-H) 2900-2800 and 2800-2700C-H stretching (Fermi resonance doublet)
Aldehyde (C=O) 1740-1685C=O stretching
Aromatic (C=C) 1600-1450C=C stretching
Aromatic (C-H) 3100-3000C-H stretching
Aromatic (C-H) 900-675C-H out-of-plane bending
Carbon-Bromine (C-Br) 680-515C-Br stretching

The FT-IR spectrum of 3,5-Dibromo-2-hydroxybenzaldehyde shows characteristic peaks at 3180 cm⁻¹ (O-H stretch), 1681 and 1662 cm⁻¹ (C=O stretch), and various bands corresponding to the aromatic ring. For this compound, the presence of two hydroxyl groups would likely result in a broad and strong absorption band in the O-H stretching region due to extensive hydrogen bonding. The position of the C=O stretching vibration would be influenced by the electronic effects of the bromine and hydroxyl substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the benzaldehyde (B42025) core, as well as the auxochromic hydroxyl groups and the bathochromic shifting effect of the bromine atoms.

The parent compound, 2,4-dihydroxybenzaldehyde, exhibits characteristic UV absorption maxima. The introduction of two bromine atoms at positions 3 and 5 is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the electron-donating effect of the halogens through resonance and their electron-withdrawing inductive effect.

The principal electronic transitions in substituted benzaldehydes are the n → π* and π → π* transitions.

n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This is typically a weak absorption band observed at longer wavelengths.

π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the benzene ring and the carbonyl group. These are typically strong absorption bands observed at shorter wavelengths.

The chromophore in this compound is the entire substituted benzene ring system, including the aldehyde and hydroxyl groups. The conjugation of the carbonyl group with the benzene ring, enhanced by the presence of the hydroxyl groups, creates an extended π-system that absorbs in the UV-Vis region. The bromine atoms, as substituents, further modulate the energy levels of the molecular orbitals, thus influencing the wavelengths of maximum absorption (λ_max). A detailed analysis of the UV-Vis spectrum would provide valuable information on the electronic structure and conjugation efficiency of this molecule.

Computational Chemistry and Theoretical Modeling of 3,5 Dibromo 2,4 Dihydroxybenzaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules such as 3,5-Dibromo-2,4-dihydroxybenzaldehyde, DFT can be employed to model various properties, including reactivity and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted benzaldehydes, this process is crucial for understanding how different functional groups influence the planarity and bond parameters of the aromatic ring.

While specific DFT geometry optimization data for this compound is not prominently available in the literature, studies on analogous compounds illustrate the methodology. For instance, a theoretical analysis of the related molecule 5-Bromo-2-Hydroxybenzaldehyde utilized the B3LYP method with a 6-311++G(d,p) basis set to find its most stable structure. Similarly, computational studies on 2,4-dihydroxybenzaldehyde (B120756) have been performed at the B3LYP/6-31++G(d,p) level of theory to establish its optimized geometry before analyzing reaction mechanisms. researchgate.net These calculations typically reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape and steric environment.

Table 1: Illustrative Structural Parameters from DFT Optimization of a Related Benzaldehyde (B42025) (Note: Data shown is for a representative related compound, 5-Bromo-2-Hydroxybenzaldehyde, to illustrate typical outputs of geometry optimization.)

Parameter Bond Calculated Value (Å)
Bond Length C=O 1.215
C-Br 1.895
O-H 0.967

Electronic property analysis reveals insights into a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For this compound, the electron-withdrawing nature of the two bromine atoms is expected to lower the HOMO energy level, which can influence its oxidation potential. In a study on 2,4-dihydroxybenzaldehyde , the interaction between its LUMO and the HOMO of a reacting nucleophile was analyzed to understand reaction pathways. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting sites for chemical reactions. For a molecule like this compound, MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

DFT is instrumental in mapping out the pathways of chemical reactions, including the identification of intermediates and transition states. This allows for the calculation of activation energies, which determine reaction kinetics.

For example, a detailed DFT study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde elucidated the reaction mechanism through the iminium pathway. researchgate.net The study calculated the activation energies for different steps, revealing that the presence of an ortho-hydroxyl group significantly increased the activation energy for the nucleophilic attack step, thereby hindering the reaction. researchgate.net Such an analysis for this compound could predict its behavior in various synthetic transformations, such as condensation reactions or electrophilic aromatic substitution.

A molecule's behavior can change dramatically in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvation effects.

A study on the closely related 3,5-Dibromo-4-hydroxybenzaldehyde investigated its solubility in various aqueous solutions (ethanol, n-propanol, acetonitrile (B52724), and DMF). smolecule.com Using the Kamlet and Taft linear solvation energy relationship, the study determined that the energy required to create a cavity for the molecule in the solvent played a significant role in its solubility. smolecule.com Furthermore, analysis of preferential solvation showed that the compound was preferentially solvated by water in water-rich mixtures, and by the organic co-solvent in co-solvent-rich mixtures. smolecule.com These types of calculations are vital for optimizing reaction conditions and understanding how the environment influences molecular reactivity.

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation (stabilizing interactions between filled and empty orbitals), and hybridization.

In the computational study of 2,4-dihydroxybenzaldehyde , NBO analysis was used to investigate charge distributions in the transition state of a reaction. researchgate.net The findings suggested that the ortho-hydroxyl group hindered the necessary polarization of the carbonyl group for a nucleophilic attack, thus explaining its reduced reactivity. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density between the phenyl ring and its various substituents, providing a deeper understanding of its electronic stability and the influence of the bromine and hydroxyl groups on the aldehyde's reactivity.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

While specific docking studies for this compound are not widely published, research on its derivatives highlights the approach. Hydrazone derivatives of this compound have been synthesized and evaluated for their biological activities, with molecular docking suggested as a tool to predict how they bind to target proteins. smolecule.com For instance, a study on a hydrazone of 4-hydroxy-3,5-dimethoxybenzaldehyde performed in silico docking against the EGFR and HER2 protein receptors. nih.gov The study identified key interactions, such as hydrogen bonds and hydrophobic interactions, and calculated binding energies to predict binding affinity. nih.gov

It has been suggested that this compound may regulate the EFNA5-EPHA3 and hepatocyte growth factor receptor signaling pathways. Molecular docking could be employed to model the interaction of this compound with these protein targets, providing hypotheses about its mechanism of action at a molecular level.

Table 2: Example of Molecular Docking Results for a Related Hydrazone Compound (Note: Data is for a 4-hydroxy-3,5-dimethoxybenzaldehyde derivative docked with EGFR to illustrate typical outputs.)

Receptor Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
EGFR -7.5 Lys721, Asp831 Hydrogen Bond
Cys751 π–Sulfur

In Silico Assessment of Binding Affinities to Biological Targets

The potential biological activity of this compound can be preliminarily assessed by predicting its binding affinity to various protein targets using molecular docking simulations. This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and the strength of the interaction, often expressed as a binding energy or docking score.

While specific docking studies on this compound are not extensively reported in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions. The process involves preparing a 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the receptor's binding site. The interactions are then scored based on a force field that calculates the intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Based on the known biological activities of structurally related compounds, such as other brominated salicylaldehydes and derivatives of 2,4-dihydroxybenzaldehyde, several potential biological targets can be hypothesized for this compound. These may include enzymes and receptors involved in cellular signaling and metabolic pathways. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated for their enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase. researchgate.net

A hypothetical in silico assessment of the binding affinity of this compound to a generic enzyme active site would likely reveal the importance of its functional groups in forming key interactions. The hydroxyl and aldehyde groups are capable of acting as hydrogen bond donors and acceptors, respectively, while the bromine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound with a selection of potential biological targets. The binding affinities are represented as docking scores, where a more negative value typically indicates a stronger predicted binding affinity.

Biological TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase4EY7-8.5Tyr72, Trp86, Gly121, Ser203, His447
Butyrylcholinesterase4BDS-7.9Trp82, Leu286, Ser198, His438
Tyrosine Kinase2SRC-9.1Lys295, Asp404, Thr338, Glu310
DNA Gyrase1KZN-8.2Asp73, Gly77, Arg76, Asn46

Characterization of Potential Receptor Binding Sites

The characterization of potential receptor binding sites for this compound involves identifying the specific amino acid residues and the types of interactions that contribute to the stability of the ligand-receptor complex. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Computational methods such as molecular dynamics (MD) simulations can be employed to further refine the docked poses and to provide a dynamic picture of the binding interactions. MD simulations model the movement of atoms in the ligand-receptor complex over time, allowing for the assessment of the stability of the binding and the identification of key, persistent interactions.

For this compound, the binding site characterization would likely highlight the following features:

Hydrogen Bonding: The two hydroxyl groups and the aldehyde group are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and histidine within the binding pocket. The 2-hydroxyl group, in particular, can form a strong intramolecular hydrogen bond with the aldehyde oxygen, which can influence its conformation and its intermolecular interactions.

Halogen Bonding: The bromine atoms at positions 3 and 5 can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains. This type of interaction is directional and can contribute significantly to the binding affinity and specificity.

π-π Stacking: The aromatic ring of the benzaldehyde core can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule can interact with hydrophobic residues in the binding site, such as valine, leucine, and isoleucine.

A detailed analysis of a hypothetical binding site for this compound within an enzyme active site is presented in the table below.

Interacting ResidueInteraction TypeDistance (Å) (Hypothetical)
Serine (Side Chain -OH)Hydrogen Bond with 4-OH2.1
Histidine (Side Chain N)Hydrogen Bond with 2-OH2.3
Aspartate (Side Chain O)Hydrogen Bond with Aldehyde H1.9
Leucine (Backbone C=O)Halogen Bond with 3-Br3.0
Glycine (B1666218) (Backbone C=O)Halogen Bond with 5-Br3.1
Tyrosine (Aromatic Ring)π-π Stacking3.5

Note: The data in this table is hypothetical and for illustrative purposes only. The specific interactions would depend on the actual topology and amino acid composition of the receptor's binding site.

The insights gained from these computational analyses are invaluable for guiding the experimental validation of the biological activity of this compound and for the design of new derivatives with improved pharmacological profiles.

Mechanistic Biological and Biochemical Investigations of 3,5 Dibromo 2,4 Dihydroxybenzaldehyde and Its Analogues

Enzyme Inhibition Studies and Mechanistic Pathways

The interaction of 3,5-Dibromo-2,4-dihydroxybenzaldehyde and structurally related compounds with various enzymes has been a subject of significant research, revealing potent inhibitory activities and diverse mechanistic pathways. These investigations are crucial for understanding their potential roles in modulating physiological and pathological processes.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion. nih.govkyoto-u.ac.jp Their inhibition is a critical strategy for managing postprandial hyperglycemia, particularly in the context of type 2 diabetes. nih.gov Inhibitors of these enzymes delay carbohydrate digestion, which slows down glucose absorption and reduces the sudden spike in blood glucose after a meal. nih.govbrieflands.com

Analogues of this compound, such as the marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), have demonstrated potent, competitive inhibition of α-glucosidase. mdpi.comnih.gov Mechanistic studies indicate that BDDE directly binds to the enzyme, potentially at its active site. mdpi.comresearchgate.net This interaction is evidenced by the quenching of the enzyme's intrinsic tryptophan fluorescence in a concentration-dependent manner upon binding with BDDE. mdpi.comresearchgate.net Molecular docking and circular dichroism spectra analyses suggest that the binding is driven by both hydrogen bonds and hydrophobic forces, inducing minor conformational changes in the enzyme. mdpi.comnih.gov The BDDE molecule is thought to become buried within the α-glucosidase binding pocket, with a portion reaching the catalytic center and overlapping with the glucose binding position. mdpi.comnih.gov

The inhibition of α-amylase, which is responsible for breaking down complex starches into oligosaccharides, is another important aspect of controlling glucose absorption. researchgate.netnih.gov While specific kinetic data for this compound is not extensively detailed, the general mechanisms for inhibitors often involve binding to either the active site (competitive inhibition) or an allosteric site (non-competitive inhibition), thereby preventing the breakdown of starch. dovepress.com

Compound/AnalogueTarget EnzymeInhibition TypeKey Mechanistic Findings
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)α-GlucosidaseCompetitiveBinds to active site; quenches intrinsic fluorescence; driven by hydrophobic forces and hydrogen bonds. mdpi.comnih.gov
General Phenolic Compoundsα-AmylaseVaries (Competitive, Non-competitive)Inhibition can occur at active or allosteric sites, preventing starch hydrolysis. nih.govdovepress.com

Aldose reductase is the primary enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of long-term diabetic complications such as neuropathy, retinopathy, and cataracts, due to the osmotic stress caused by sorbitol accumulation. nih.govnanobioletters.commdpi.com Consequently, inhibitors of aldose reductase are of significant therapeutic interest. mdpi.comnih.gov

Various natural and synthetic compounds, including analogues of this compound, have been investigated for their aldose reductase inhibitory activity. Kinetic analyses using Lineweaver-Burk plots have shown that many inhibitors, such as hirsutrin from Zea mays L., exhibit a competitive mode of inhibition against the enzyme. nih.gov This indicates that the inhibitor competes with the substrate (glucose) for binding to the active site of aldose reductase. nih.gov The effectiveness of these inhibitors is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. For example, some ginsenoside derivatives have demonstrated potent human recombinant aldose reductase (HRAR) inhibitory activity. mdpi.com Beyond in vitro enzyme assays, effective inhibitors also demonstrate the ability to suppress sorbitol accumulation in ex vivo models, such as rat lenses incubated in high-galactose conditions, confirming their potential to prevent osmotic stress. nih.govmdpi.com

Compound Class/AnalogueTarget EnzymeIC₅₀ ValueInhibition Type
HirsutrinRat Lens Aldose Reductase (RLAR)4.78 µMCompetitive
Quercetin (Reference)Rat Lens Aldose Reductase (RLAR)1.23 µMNot Specified

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment synthesis. brieflands.comnih.gov It catalyzes the rate-limiting step in this pathway. brieflands.com Inhibitors of tyrosinase are widely sought after in the cosmetic and medical industries as depigmenting agents for treating hyperpigmentation disorders. nih.gov

Benzaldehyde (B42025) derivatives, which are structural analogues of this compound, have been identified as potent tyrosinase inhibitors. brieflands.com For instance, 2,4-dihydroxybenzaldehyde (B120756) acts as a competitive inhibitor of mushroom tyrosinase. brieflands.com The proposed mechanism for this inhibition involves two key interactions: the formation of a Schiff base between the compound's aldehyde group and a primary amino group in the enzyme's active site, and the chelation of the binuclear copper ions in the active site by the compound's hydroxyl groups. brieflands.com Kinetic studies using Lineweaver-Burk plots are instrumental in determining the mode of inhibition, which can be competitive, non-competitive, or mixed-type depending on the specific structure of the inhibitor. brieflands.comfrontiersin.orgresearchgate.net The position of the hydroxyl groups on the benzaldehyde ring significantly influences the inhibitory activity. brieflands.com

Compound/AnalogueTarget EnzymeInhibition TypeIC₅₀ Value
2,4-DihydroxybenzaldehydeMushroom TyrosinaseCompetitiveNot Specified
4-HydroxybenzaldehydeMushroom TyrosinaseNot Specified1.22 mM
Kojic Acid (Reference)Mushroom TyrosinaseMixed-competitiveNot Specified

DNA topoisomerase II is an essential enzyme involved in critical DNA processes by managing the topological state of DNA. researchgate.netnih.gov It is a well-established target for anticancer drugs. nih.gov Inhibitors of topoisomerase II can be broadly categorized into two groups: topoisomerase II poisons and catalytic inhibitors. nih.gov Poisons, such as doxorubicin, act by stabilizing the covalent complex formed between the enzyme and DNA, which leads to DNA strand breaks and triggers cell death. researchgate.netnih.gov In contrast, catalytic inhibitors, like bisdioxopiperazines, interfere with the enzyme's catalytic cycle without stabilizing the DNA-enzyme complex, often by blocking ATP hydrolysis. nih.gov

The interaction of small molecules with topoisomerase II is highly dependent on their chemical structure. For anthracycline analogues, the planar chromophore is involved in DNA intercalation, while substitutions at other positions can significantly affect the drug's ability to interact with the enzyme and form the cleavable complex. researchgate.net While specific studies on the interaction of this compound with topoisomerase II are limited, the principles of inhibition derived from studies of other complex molecules provide a framework for how such compounds could potentially interact with this crucial cellular enzyme.

Cellular Signaling Pathway Modulation and Crosstalk

Beyond direct enzyme inhibition, this compound and its analogues can exert biological effects by modulating key cellular signaling pathways, leading to a cascade of downstream events that influence cell behavior.

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. nih.govnih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates the central mediator, β-catenin, targeting it for degradation. nih.gov Wnt signaling disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. nih.govnih.gov

A structural analogue, 5-bromo-3,4-dihydroxybenzaldehyde (BDB), has been shown to activate the Wnt/β-catenin pathway. mdpi.com The mechanism involves the phosphorylation of GSK3β (Glycogen synthase kinase 3β) and β-catenin, leading to the stabilization and nuclear accumulation of β-catenin. mdpi.com This activation has significant downstream effects on cellular processes. In dermal papilla cells, BDB-induced activation of this pathway promotes cell proliferation. mdpi.com This proliferative effect is associated with changes in the levels of key cell cycle-related proteins, including an increase in cyclin D1, cyclin E, and cyclin-dependent kinase-2 (CDK2). mdpi.com These findings illustrate how a small molecule analogue can directly engage a critical signaling pathway to modulate complex cellular functions like cell cycle progression and proliferation. mdpi.com

PathwayModulatorMechanism of ActionDownstream Effects
Wnt/β-Catenin5-bromo-3,4-dihydroxybenzaldehyde (BDB)Induces phosphorylation of GSK3β and β-catenin, leading to β-catenin stabilization. mdpi.comIncreased proliferation of dermal papilla cells; increased levels of cyclin D1, cyclin E, and CDK2. mdpi.com

Autophagy Induction and Regulatory Mechanisms

Research into the analogue 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB) has shown that it can modulate autophagy, a cellular process for degrading and recycling cellular components. In the context of damage to human keratinocytes induced by particulate matter (PM2.5), 3-BDB plays a protective role by mitigating excessive autophagy. nih.govnih.gov Exposure to PM2.5 was found to increase the number of vacuolated cells, a marker of autophagy, but pretreatment with 3-BDB reversed this effect. nih.gov The findings indicate that 3-BDB ameliorates skin cell death caused by PM2.5 by inhibiting stress-induced hyperactivation of autophagy and cell cycle arrest. nih.govnih.gov In this protective capacity, its effect is similar to that of known autophagy inhibitors like bafilomycin A1, which also restored cell growth and viability after PM2.5 exposure. nih.gov

Conversely, studies on a different analogue, 5-Bromo-3,4-dihydroxybenzaldehyde, in dermal papilla cells (DPCs) showed an activation of autophagy as part of its mechanism to promote hair growth. This analogue increased the levels of autophagic vacuoles and key autophagy regulatory proteins. semanticscholar.org

Transforming Growth Factor-Beta (TGF-β) Pathway Antagonism

The Transforming Growth Factor-Beta (TGF-β) signaling pathway is crucial in regulating cell processes, and its inhibition is a target in various therapeutic areas. Investigations into 5-Bromo-3,4-dihydroxybenzaldehyde have demonstrated its ability to act as an antagonist to this pathway. semanticscholar.org In studies on dermal papilla cells, this analogue was shown to inhibit the TGF-β pathway, which is known to promote the transition of the hair cycle to the catagen (regression) phase. semanticscholar.org The specific mechanism identified was the inhibition of the phosphorylation of Smad2, a key protein that, once phosphorylated, moves to the nucleus to regulate the transcription of TGF-β target genes. semanticscholar.org

NF-E2-Related Factor 2 (Nrf2) Pathway Activation and Antioxidant Response

One of the most well-documented mechanisms of action for the analogue 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is the activation of the NF-E2-Related Factor 2 (Nrf2) signaling pathway, a critical cellular defense against oxidative stress. nih.govresearchgate.netnih.gov In human keratinocytes, 3-BDB treatment leads to the upregulation of Nrf2 expression and an increase in its phosphorylation. nih.gov This activation facilitates the translocation of Nrf2 from the cytoplasm into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various target genes. nih.govnih.govresearchgate.net

The activation of Nrf2 by 3-BDB is mediated by upstream signaling kinases, including extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.govresearchgate.netnih.gov The compound induces the phosphorylation of both ERK and Akt, and the use of inhibitors for these kinases was shown to abrogate the 3-BDB-enhanced levels of Nrf2. nih.govresearchgate.net The downstream result of Nrf2 activation is an enhanced expression of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and enzymes involved in the synthesis of reduced glutathione (B108866) (GSH), thereby establishing cellular protection against oxidative damage. nih.govresearchgate.net

Pathway ComponentRole in 3-BDB-Mediated ResponseCell Line
ERK / Akt Upstream kinases; phosphorylated/activated by 3-BDB.HaCaT
Nrf2 Transcription factor; expression and phosphorylation increased, leading to nuclear translocation.HaCaT
HO-1 Downstream antioxidant enzyme; expression upregulated by Nrf2 activation.HaCaT
GSS / GCLC Glutathione-synthesizing enzymes; expression increased by Nrf2 activation.HaCaT

Modulation of Pro-inflammatory Cytokine and Mediator Production

The analogue 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated murine macrophages, BDB suppressed the production of Interleukin-6 (IL-6) in a dose-dependent manner. nih.govresearchgate.net Further studies showed it downregulates a broad range of inflammatory cytokines, including IL-6, IL-8, IL-13, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), in stimulated human keratinocytes. mdpi.com

In a mouse model of myocardial infarction, treatment with BDB suppressed the secretion of pro-inflammatory cytokines TNF-α, Interleukin-1 beta (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and IL-6 in the injured heart tissue. nih.govsemanticscholar.org The mechanism for this widespread cytokine suppression involves the inhibition of major inflammatory signaling pathways, including the phosphorylation and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.govnih.gov

Regulation of Cell Proliferation and Cell Cycle Progression in Specific Cell Lines

The analogue 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) has been shown to regulate cell proliferation and cell cycle progression, particularly in the context of cellular stress. In human keratinocytes exposed to PM2.5, which causes reduced cell proliferation and viability, treatment with 3-BDB was found to restore cell proliferation. nih.govnih.gov PM2.5 exposure induces cell cycle arrest in the G0/G1 phase; 3-BDB treatment effectively attenuates this arrest, allowing cells to progress through the cell cycle. nih.gov

In a different context, the analogue 5-Bromo-3,4-dihydroxybenzaldehyde was found to directly promote the proliferation of dermal papilla cells, a key mechanism for its hair growth-promoting effects. semanticscholar.org This proliferative effect was associated with changes in the levels of cell cycle-related proteins. semanticscholar.orgresearchgate.net

Fundamental Mechanistic Insights into Specific Biological Activities

Elucidation of Antioxidant and Pro-oxidant Activity Mechanisms, including Free Radical Scavenging

The antioxidant activity of the analogue 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is multifaceted. A primary mechanism is the indirect antioxidant effect mediated through the activation of the Nrf2 pathway, as detailed previously (Section 5.2.4). By inducing the expression of a suite of antioxidant enzymes, 3-BDB enhances the cell's intrinsic capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. nih.govresearchgate.net

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of compounds derived from this compound have been investigated, particularly in the context of combating Helicobacter pylori, a bacterium linked to various gastric diseases. The primary molecular target identified is the enzyme β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), which is essential for bacterial fatty acid synthesis.

Unraveling Anticancer and Cytotoxic Mechanisms

Scientific investigations have revealed that this compound (referred to as DBDHB in some literature) possesses anticancer properties through its interaction with several molecular targets and signaling pathways. Its cytotoxic mechanisms are multifaceted, involving the regulation of cell growth, proliferation, and apoptosis.

Key molecular mechanisms include:

Regulation of Cell Signaling Pathways: The compound has been shown to modulate specific signaling pathways that are critical for cell organization and growth. It may regulate the EFNA5-EPHA3 pathway, which is involved in modulating cell-to-cell repulsion and reorganization. Furthermore, it can influence the hepatocyte growth factor receptor (MET) signaling pathway by promoting the dephosphorylation of MET.

Induction of Apoptosis and Cell Cycle Regulation: DBDHB has demonstrated the ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis) in various cancer cell lines, including breast and colon cancer. This is achieved by affecting the regulation of the cell cycle, a fundamental process for tumor growth.

Enzyme Inhibition: The compound is an inhibitor of tyrosinase, an enzyme involved in the production of melanin. This inhibitory action suggests potential applications in treating skin cancers, in addition to hyperpigmentation disorders.

Dissection of Anti-inflammatory Pathways

Information specifically detailing the molecular anti-inflammatory pathways for this compound is not available in the provided search results. Research on related analogues suggests modulation of NF-κB and MAPK signaling pathways, but this cannot be directly attributed to the subject compound. nih.govnih.gov

Functional Inhibition Mechanisms of Ion Channels (e.g., CFTR Chloride Channels)

This compound is a key structural component in the synthesis of the potent and rapidly acting Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel inhibitor, GlyH-101. nih.govnih.gov The CFTR protein is a crucial chloride ion channel, and its dysfunction leads to cystic fibrosis. stemcell.com

The molecular mechanism of inhibition is not enacted by this compound alone, but by the derivative GlyH-101, which is a glycine (B1666218) hydrazide. nih.gov GlyH-101 is synthesized by condensing N-2-napthylenylglycine hydrazide with this compound. nih.gov The resulting molecule, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101), functions as a direct inhibitor of the CFTR channel. nih.govnih.gov

The specific mechanism of action for GlyH-101 is the occlusion of the channel pore near its external entrance. nih.govnih.gov This direct blockage prevents the flow of chloride ions. Patch-clamp and whole-cell current measurements have elucidated the following characteristics of this inhibition: nih.govnih.gov

Pore Blockade: GlyH-101 physically blocks the channel, leading to fast channel closures within bursts of openings. This significantly reduces the mean open time of the channel. For example, at a -60 mV holding potential, 5 μM of GlyH-101 reduced the mean channel open time from 264 milliseconds to just 13 milliseconds. nih.govnih.gov

Voltage-Dependence: The inhibitory action is voltage-dependent, showing strong inward rectification. The potency of the block is higher at more positive membrane potentials. nih.govnih.gov

The table below summarizes the voltage-dependent inhibitory constant (Kᵢ) of GlyH-101 on the CFTR channel.

Membrane PotentialApparent Inhibitory Constant (Kᵢ)
+60 mV1.4 µM
-60 mV5.6 µM

Data sourced from Muanprasat et al. (2004). nih.gov

Molecular Basis of Endothelial Cell Protection under Stress Conditions (e.g., High Glucose)

There is no specific information available in the search results regarding the molecular mechanisms of endothelial cell protection under high glucose conditions for this compound. Studies on the analogue 5-bromo-3,4-dihydroxybenzaldehyde show protective effects by reducing inflammatory cytokines and reactive oxygen species via the NF-ĸB pathway, but these findings are not directly applicable to the subject compound. nih.gov

Investigation of Molecular Pathways for Hair Growth Promotion

The provided search results contain no information on the molecular pathways for hair growth promotion related to this compound. Research into the activation of Wnt/β-catenin and autophagy pathways and inhibition of the TGF-β pathway has been conducted on the analogue 5-Bromo-3,4-dihydroxybenzaldehyde. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 3,5 Dibromo 2,4 Dihydroxybenzaldehyde Derivatives

Systematic Evaluation of Bromine Atom Positional and Substitutional Effects on Bioactivity

The presence and position of bromine atoms on the benzaldehyde (B42025) scaffold are critical determinants of the bioactivity of 3,5-Dibromo-2,4-dihydroxybenzaldehyde derivatives. The two bromine atoms at positions 3 and 5 significantly influence the molecule's electronic properties and its ability to interact with biological targets. These bulky, electronegative halogens can enhance binding affinity through halogen bonding and other non-covalent interactions.

Studies comparing brominated and chlorinated analogs reveal that the nature of the halogen substituent impacts both steric and electronic properties. For instance, the greater size of bromine compared to chlorine can lead to increased steric hindrance, which may either enhance or diminish activity depending on the topography of the target's binding site. The higher electronegativity of bromine also modulates the acidity of the adjacent hydroxyl groups and the reactivity of the aromatic ring.

The position of the bromine atoms is equally crucial. In this compound, the bromine atoms are ortho and para to the hydroxyl groups, and meta to the aldehyde group. This arrangement influences the electron density distribution across the aromatic ring, which in turn affects the compound's reactivity and interaction with molecular targets. For example, studies on other bromophenols, such as 3-Bromo-4,5-dihydroxybenzaldehyde (B99904), have highlighted the importance of the bromine position in conferring specific anti-inflammatory activities. nih.gov The removal or relocation of one or both bromine atoms would be expected to significantly alter the biological profile of the molecule.

Table 1: Effect of Halogen Substitution on Physicochemical Properties

Compound Halogen Substituent Key Physicochemical Characteristics
This compound Bromine High melting point (~200°C), reduced water solubility compared to non-halogenated analogs.
3-Chloro-2,4-dihydroxybenzaldehyde Chlorine Lower melting point and less steric hindrance compared to the dibromo analog.

Role of Hydroxyl Group Placement and Modification in Molecular Interactions and Biological Effects

The two hydroxyl groups at positions 2 and 4 are pivotal to the biological activity of this compound, primarily through their ability to form hydrogen bonds with biological macromolecules. The specific placement of these groups is critical for defining the molecule's antioxidant capacity and its interaction with various enzymes and receptors.

The ortho-hydroxyl group (at position 2) can form an intramolecular hydrogen bond with the adjacent aldehyde group, which influences the aldehyde's reactivity. mdpi.com This intramolecular interaction can also affect the acidity of the hydroxyl group and its availability for intermolecular hydrogen bonding with a biological target. The para-hydroxyl group (at position 4) is also a key contributor to the molecule's activity, often participating in crucial hydrogen bonding interactions within a binding pocket. wiserpub.com

Studies on various dihydroxybenzaldehyde isomers have demonstrated that the relative positioning of the hydroxyl groups directly impacts their antioxidant properties. wiserpub.com The ability to donate a hydrogen atom or a single electron is a key mechanism for antioxidant activity, and this is highly dependent on the electronic environment created by the other substituents on the ring. wiserpub.com

Modification of these hydroxyl groups, for instance, through methylation or acylation, would be expected to have a profound impact on bioactivity. Such modifications would block the hydrogen-bonding capacity of the hydroxyls, likely leading to a significant decrease or complete loss of activity, particularly if these interactions are essential for binding to the target. Conversely, selective protection of one hydroxyl group over the other has been explored in related dihydroxybenzaldehydes to facilitate specific synthetic transformations. nih.gov

Table 2: Influence of Hydroxyl Group Position on Antioxidant Capacity

Dihydroxybenzaldehyde Isomer Hydroxyl Group Positions Relative Antioxidant Capacity
2,4-Dihydroxybenzaldehyde (B120756) 2 and 4 Moderate to high
2,5-Dihydroxybenzaldehyde 2 and 5 Varies with assay
3,4-Dihydroxybenzaldehyde (B13553) 3 and 4 Generally high

Note: This table is illustrative and based on general findings for dihydroxybenzaldehydes. The specific activity of each isomer can vary depending on the assay used. wiserpub.com

Impact of Aldehyde Functional Group Derivatization on Target Interaction and Efficacy

The aldehyde functional group of this compound is a key site for chemical modification, and its derivatization can lead to a diverse range of compounds with altered biological activities. The aldehyde is an electrophilic center and a hydrogen bond acceptor, both of which are important features for target interaction.

The aldehyde can also be reduced to an alcohol or oxidized to a carboxylic acid. These modifications would drastically change the electronic and steric properties of this part of the molecule, likely leading to a different biological activity profile. For instance, a study on natural hydroxybenzaldehydes and their corresponding acid counterparts showed that such changes can significantly impact antioxidant activity. researchgate.net

The reactivity of the aldehyde group allows for its use as a synthetic handle to construct more complex molecules. For example, it can participate in reactions to form chromone-3-carboxaldehydes, demonstrating its utility as a building block in organic synthesis. The specific derivatives created and their resulting biological activities are highly dependent on the nature of the modifying group and the target being investigated.

Table 3: Examples of Aldehyde Group Derivatization and Their Potential Impact

Derivative Type Modification Potential Change in Properties
Schiff Base Reaction with a primary amine Altered shape, size, and hydrogen bonding capacity; potential for new interactions. nih.gov
Alcohol Reduction of the aldehyde Loss of electrophilicity; introduction of a hydrogen bond donor.
Carboxylic Acid Oxidation of the aldehyde Introduction of a strong acidic group and hydrogen bond donor/acceptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. fiveable.mewikipedia.org For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. jocpr.comlongdom.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). fiveable.me

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) and support vector machines (SVM), are then used to build a mathematical model that relates the descriptors to the observed biological activity. fiveable.melongdom.org The goal is to create an equation of the form:

Activity = f(descriptor1, descriptor2, ...)

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its robustness and generalizability. fiveable.mejocpr.com A well-validated QSAR model can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. jocpr.com

Rational Design and Synthesis of Analogues for Enhanced Activity or Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design and synthesis of novel this compound analogues with improved biological properties. The goal of rational design is to make targeted modifications to the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic profile.

For example, if SAR studies indicate that a particular hydrogen bond is crucial for activity, analogues can be designed to optimize this interaction. This might involve altering the position of a hydroxyl group or introducing a different functional group that can form a stronger hydrogen bond. Similarly, if steric clashes are limiting activity, analogues can be synthesized with smaller substituents to better fit into the target's binding site.

The synthesis of these rationally designed analogues often involves multi-step chemical processes. This compound itself serves as a key starting material or building block for creating more complex derivatives. The ability to selectively modify different parts of the molecule—the bromine atoms, the hydroxyl groups, and the aldehyde—is essential for creating a diverse library of analogues for biological evaluation. Through iterative cycles of design, synthesis, and testing, it is possible to develop new compounds with significantly enhanced therapeutic potential.

Advanced Research Applications and Future Directions for 3,5 Dibromo 2,4 Dihydroxybenzaldehyde

Development as Molecular Probes for Biochemical and Cellular Investigations

The precise spatial and temporal control of biologically active molecules is a cornerstone of modern cellular investigation. 3,5-Dibromo-2,4-dihydroxybenzaldehyde serves as a key starting material in the synthesis of sophisticated molecular probes known as "caged compounds." These probes are designed to release an active substance upon light stimulation, a process termed "uncaging."

A notable application involves the synthesis of the 3,5-dibromo-2,4-dihydroxycinnamic caging group. In this process, this compound is first condensed with ethyl triphenylphosphoranylideneacetate to form an ethyl cinnamate (B1238496) derivative. This derivative functions as a photolabile protecting group that can be attached to a biologically active molecule, rendering it inactive. The key advantage of this system is its suitability for two-photon excitation (TPE) or "two-photon uncaging." researchgate.net TPE uses a focused infrared laser to achieve highly localized activation deep within biological tissues, such as in living organisms, with minimal damage to surrounding cells. nih.gov

When the caged compound is excited by two-photon absorption, it undergoes a photochemical reaction that cleaves the bond, releasing the active molecule at the target site. A significant feature of this specific caging platform is that the cleavage event also produces a water-soluble, highly fluorescent coumarin (B35378) molecule as a co-product. This fluorescence acts as a real-time reporter, allowing researchers to quantify the amount of substrate released during the experiment. This "optical syringe" approach has been successfully demonstrated for the controlled release of substrates in zebrafish embryos, validating its utility for in vivo studies. nih.gov

Table 1: Application of this compound in Molecular Probe Development
Precursor CompoundResulting Molecular Probe SystemMechanism of ActionKey FeaturesDemonstrated Application
This compound3,5-Dibromo-2,4-dihydroxycinnamic Caging GroupTwo-Photon UncagingHigh two-photon absorption cross-section; Releases a fluorescent coumarin reporter for quantification. Targeted release of ethanol (B145695) in zebrafish embryos. nih.gov

Strategic Scaffold in Medicinal Chemistry for Novel Therapeutic Agent Discovery

In the field of medicinal chemistry, this compound is valued as a strategic scaffold for the development of new therapeutic agents. Its structure provides a versatile foundation that can be readily modified to create a diverse library of compounds for biological screening. The presence of bromine atoms often enhances the biological activity of organic molecules.

The compound serves as a crucial building block for various biologically active molecules with potential therapeutic effects. Research has shown that it possesses inherent antimicrobial properties, with demonstrated efficacy against various bacterial strains. Furthermore, its derivatives have been investigated as potential inhibitors of specific enzymes linked to disease. For example, compounds derived from this scaffold have shown promising inhibitory activity against β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), an enzyme in Helicobacter pylori, which is a known target for treating gastric diseases.

The reactivity of the aldehyde and hydroxyl groups allows for a range of chemical transformations, such as condensation reactions with hydrazides to form hydrazones, which are important intermediates in drug synthesis. Moreover, studies suggest that the compound may be involved in the regulation of cellular signaling pathways, such as the EFNA5-EPHA3 pathway, which is involved in cell organization. This capacity for diverse chemical modification and interaction with multiple biological targets makes this compound a valuable starting point for drug discovery programs.

Table 2: Role in Medicinal Chemistry
Application AreaMechanism/TargetSignificance
Antimicrobial AgentsInhibition of bacterial growth. Potential for developing new antibiotics.
Enzyme InhibitionInhibition of β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) in H. pylori. A potential therapeutic strategy for gastric diseases.
Signaling Pathway ModulationRegulation of pathways such as EFNA5-EPHA3. Offers possibilities for intervention in complex diseases involving cellular communication.
Synthetic IntermediateForms hydrazones and other derivatives. Provides a versatile scaffold for creating diverse molecular libraries for drug screening.

Exploration in Functional Materials Science for Advanced Applications

The unique chemical structure of this compound also lends itself to applications in materials science. The presence of multiple reactive sites—two hydroxyl groups and an aldehyde group—allows it to be incorporated as a monomer or cross-linking agent in the synthesis of novel polymeric materials.

The hydroxyl groups can participate in polymerization reactions, such as the formation of polyesters or polyethers. Incorporating this brominated dihydroxybenzaldehyde unit into polymer backbones can lead to materials with enhanced properties, including improved thermal stability and flame retardancy, a common feature of brominated compounds. The rigid aromatic structure can also contribute to increased mechanical strength.

Furthermore, the aldehyde functionality is highly reactive and can be used to form Schiff bases through condensation with primary amines. Schiff bases and their metal complexes are a significant class of compounds in materials science, known for their applications in catalysis, sensing, and the development of optoelectronic materials. While specific research on polymers derived exclusively from this compound is emerging, the well-established chemistry of its functional groups indicates significant potential for creating advanced materials.

Table 3: Potential Applications in Functional Materials Science
Material TypeRole of this compoundPotential Properties and Applications
Functional PolymersMonomer or cross-linking agent. Enhanced thermal stability, flame retardancy, and mechanical strength.
Schiff Base LigandsAldehyde precursor for reaction with amines.Formation of ligands for metal complexes used in catalysis and as chemical sensors.
Metal-Organic MaterialsComponent of ligands for complexation with metal ions.Materials with unique magnetic, optical, or catalytic properties.

Q & A

Q. What are the standard synthetic routes for 3,5-dibromo-2,4-dihydroxybenzaldehyde, and how can purity be optimized?

The compound is typically synthesized via regioselective halogenation of dihydroxybenzaldehyde derivatives. A common method involves bromination of 2,4-dihydroxybenzaldehyde using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃ under controlled temperature. For purity optimization, recrystallization using ethanol-water mixtures is recommended . Continuous flow reactors may enhance yield and selectivity by minimizing side reactions, as demonstrated in analogous halogenation protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • FT-IR : For identifying hydroxyl (-OH) and aldehyde (-CHO) functional groups.
  • X-ray crystallography : To resolve spatial arrangements of bromine and hydroxyl groups, as seen in structurally similar dihalogenated benzaldehydes .
  • Elemental analysis (EA) : To validate stoichiometry, especially for bromine content .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

It serves as a precursor for synthesizing bioactive molecules, such as Pd(II) pincer complexes with antibacterial properties . Its derivatives are also explored in photochemical applications (e.g., two-photon uncaging agents) due to the electron-withdrawing effects of bromine substituents .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to avoid over-halogenation?

Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, using dimethyl sulfoxide (DMSO) as a solvent at 60–80°C can direct bromination to the 3,5-positions of 2,4-dihydroxybenzaldehyde. Kinetic control via dropwise addition of Br₂ and real-time monitoring (e.g., TLC/HPLC) helps prevent di- or tri-brominated byproducts .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state properties?

Crystallographic studies of analogous brominated benzaldehydes reveal Br⋯Br and C–H⋯O interactions that stabilize the lattice . For this compound, predicted packing motifs (e.g., Cambridge Structural Database codes CCDC 869274-869275) suggest strong hydrogen bonding between hydroxyl groups and aldehyde moieties, influencing solubility and melting behavior .

Q. How do conflicting bioactivity results in antimicrobial assays arise, and what methodological adjustments improve reproducibility?

Discrepancies may stem from variations in bacterial strains, solvent choice (e.g., DMSO vs. aqueous buffers), or impurities. Standardized protocols include:

  • Using clinical isolate panels (e.g., Gram-positive vs. Gram-negative).
  • Confirming compound stability via LC-MS before testing.
  • Employing positive controls like ampicillin and solvent-only blanks .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic aromatic substitution (EAS) reactivity. Fukui indices help identify reactive sites, while solvation models (e.g., PCM) predict solvent effects on reaction pathways .

Q. How does the electronic effect of bromine substituents influence the compound’s redox behavior in electrochemical studies?

Bromine’s electron-withdrawing nature lowers the highest occupied molecular orbital (HOMO) energy, increasing oxidation potential. Cyclic voltammetry (CV) in acetonitrile typically shows a quasi-reversible peak near +1.2 V (vs. Ag/AgCl), correlating with the aldehyde group’s oxidation .

Methodological Notes

  • Contradiction Resolution : When conflicting solubility data arise (e.g., in polar vs. nonpolar solvents), use Hansen solubility parameters (HSPs) to guide solvent selection .
  • Data Validation : Cross-reference melting points and spectral data with NIST Chemistry WebBook or peer-reviewed crystallographic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.